

Aldicarb Degradation: A Technical Guide to the Formation of Aldicarb-Oxime

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Compound of Interest

Compound Name: Aldicarb-oxime

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Introduction

Aldicarb, a carbamate pesticide, is known for its high toxicity and systemic nature. Its environmental fate and metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. A key aspect of aldicarb's degradation is its breakdown into various metabolites, one of which is **aldicarb-oxime**. This technical guide provides an in-depth exploration of the formation of **aldicarb-oxime** from aldicarb, summarizing quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows.

The primary degradation pathway of aldicarb in the environment and biological systems involves oxidation of the sulfur atom to form aldicarb sulfoxide and subsequently aldicarb sulfone.^{[1][2]} However, aldicarb can also undergo hydrolysis, a detoxification pathway, which leads to the formation of **aldicarb-oxime** and aldicarb nitriles.^{[3][4]} This hydrolysis can be influenced by factors such as pH and the presence of microorganisms.^[5] Understanding the dynamics of **aldicarb-oxime** formation is crucial for a comprehensive assessment of aldicarb's environmental impact and toxicological profile.

Quantitative Data on Aldicarb Degradation and Metabolite Formation

The degradation of aldicarb and the formation of its metabolites are influenced by various environmental factors. The following tables summarize key quantitative data from cited studies.

Parameter	Value	Conditions	Reference
Aldicarb Half-Life in Soil	1-15 days	General	[2]
7 days	In some soils, for oxidation to aldicarb sulfoxide	[6]	
Aldicarb Half-Life in Water	6 days	pH 9.89, 20°C	[2]
3240 days	pH 5.5, 15°C	[2]	
Aldicarb-oxime Formation	Slow hydrolysis	Sterile anaerobic groundwater, pH 8.2	[5]
Aldicarb Metabolites in Rat Urine	Aldicarb sulfoxide: 40%	Oral administration	[1]
Oxime sulfoxide: 30%	Oral administration	[1]	

Table 1: Degradation and Metabolite Formation Data for Aldicarb. This table provides a summary of the degradation rates of aldicarb and the relative concentrations of its metabolites under various conditions.

Analytical Method	Analyte	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
GC-MS	Aldicarb	Water	0.3 ng	-	[5]
Aldicarb-oxime	Water	1.2 ng	-	[5]	
Aldicarb nitrile	Water	0.15 ng	-	[5]	
LC-MS/MS	Aldicarb	Water	0.05 µg/L	0.1 µg/L	[6]
Aldicarb sulfone	Water	0.05 µg/L	0.1 µg/L	[6]	
Aldicarb sulfoxide	Water	0.05 µg/L	0.1 µg/L	[6]	
HPLC-UV	Aldicarb	Beverages	15.0 µg/L	50.0 µg/L	[7]

Table 2: Performance of Analytical Methods for Aldicarb and its Metabolites. This table summarizes the detection and quantification limits of various analytical methods used for the analysis of aldicarb and its degradation products in different matrices.

Experimental Protocols

Sample Preparation for Aldicarb Metabolite Analysis in Soil

This protocol is adapted from a method for the analysis of aldicarb and its metabolites in soil.[8]

Objective: To extract aldicarb, **aldicarb-oxime**, and other metabolites from soil samples for subsequent analysis.

Materials:

- Soil sample

- Acetonitrile
- Purified reagent water
- Vortex mixer
- Centrifuge
- Syringe filters (0.2 μm)

Procedure:

- Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile to the tube.
- Vortex the sample for 2 minutes to ensure thorough mixing.
- Centrifuge the sample at 3000 rpm for 5 minutes.
- Decant the supernatant into a clean tube.
- Repeat the extraction (steps 2-5) with another 20 mL of acetonitrile.
- Combine the supernatants.
- The extract is then diluted with a mixture of acetonitrile and purified reagent water (20:80, v:v) to fall within the calibration range of the analytical instrument.
- Filter the diluted extract through a 0.2 μm syringe filter prior to injection into the HPLC or GC-MS system.

HPLC-MS/MS Analysis of Aldicarb and its Metabolites in Water (Based on EPA Method AU-269R0)

This protocol provides a detailed methodology for the quantitative determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[6]

Objective: To quantify aldicarb and its major oxidative metabolites in surface water, groundwater, and drinking water.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: XBridge C18, 2.1 mm x 50 mm, 2.5 µm particle size

Reagents:

- Mobile Phase A: Purified reagent water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Aldicarb, aldicarb sulfone, and aldicarb sulfoxide analytical standards

Procedure:

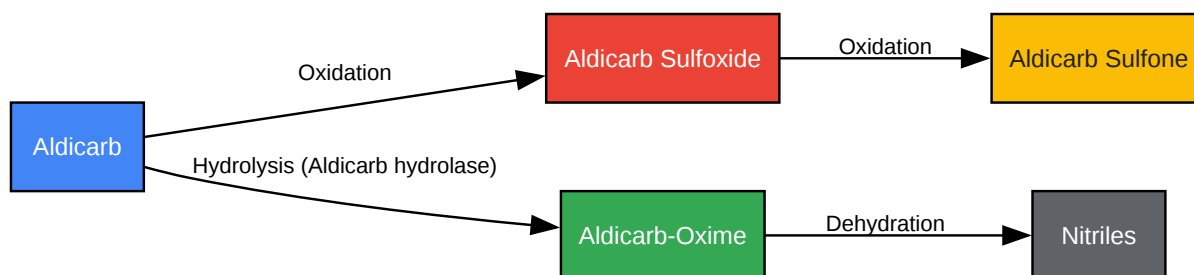
- Sample Preparation: Fortified surface, ground, or drinking water samples (10 mL) are vortexed and then centrifuged.
- Chromatographic Conditions:
 - Column Temperature: 30°C
 - Injection Volume: 100 µL
 - Mobile Phase Gradient:
 - 0.50 min: 95% A, 5% B
 - 1.50 - 2.50 min: 0% A, 100% B
 - 2.60 - 4.10 min: 95% A, 5% B
- Mass Spectrometry Conditions:

- Ionization Mode: Positive Ion Electrospray (ESI+)
- Analytes are identified and quantified using specific ion transitions (parent ion → fragment ion):
 - Aldicarb: 213.10 → 116.10 amu
 - Aldicarb sulfone: 223.10 → 148.00 amu
 - Aldicarb sulfoxide: 207.10 → 132.10 amu
- Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from the analysis of standards of known concentrations.

Visualizations

Aldicarb Degradation Pathways

The following diagram illustrates the primary degradation pathways of aldicarb, including both oxidation and hydrolysis.

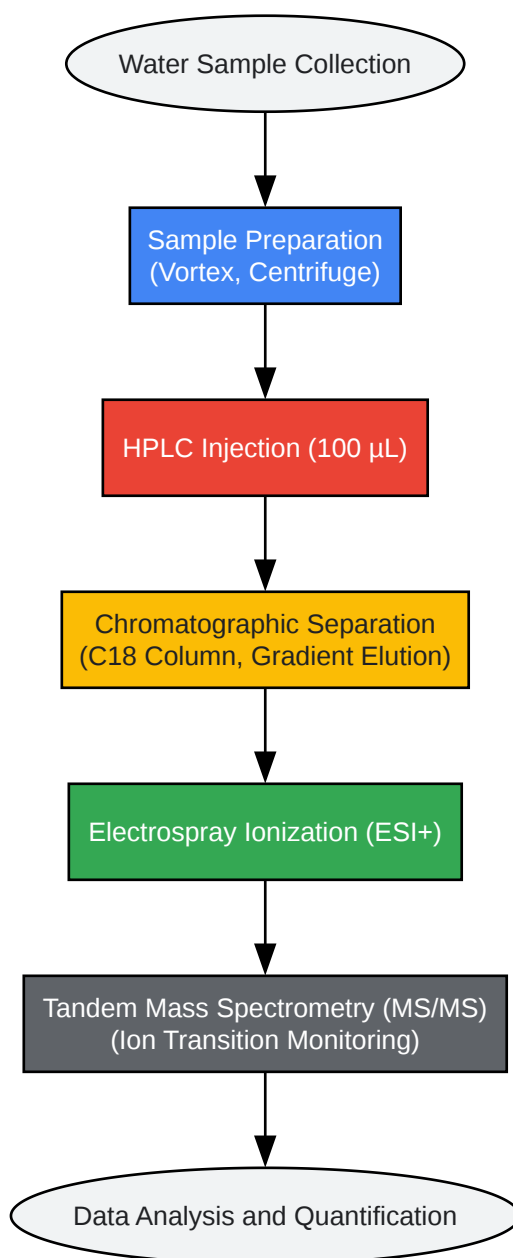


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Caption: Aldicarb degradation pathways showing oxidation and hydrolysis.

Experimental Workflow for HPLC-MS/MS Analysis

This diagram outlines the key steps in the analytical workflow for the determination of aldicarb and its metabolites in water samples.



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Caption: Workflow for HPLC-MS/MS analysis of aldicarb metabolites.

Conclusion

The degradation of aldicarb is a complex process involving competing pathways of oxidation and hydrolysis. While the formation of aldicarb sulfoxide and aldicarb sulfone is a major route, the hydrolytic conversion to **aldicarb-oxime** represents a significant detoxification step. This technical guide has provided a comprehensive overview of the formation of **aldicarb-oxime**,

supported by quantitative data, detailed experimental protocols, and clear visualizations. This information is intended to be a valuable resource for researchers and professionals working to understand the environmental fate and toxicological implications of aldicarb and its metabolites. Further research into the specific enzymes and their kinetics in various environmental matrices will continue to enhance our understanding of these critical degradation pathways.

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